molecular formula C6H2N4O3 B1227951 3-oxido-[1,2,5]oxadiazolo[3,4-g][2,1,3]benzoxadiazol-3-ium CAS No. 5714-13-6

3-oxido-[1,2,5]oxadiazolo[3,4-g][2,1,3]benzoxadiazol-3-ium

Cat. No.: B1227951
CAS No.: 5714-13-6
M. Wt: 178.11 g/mol
InChI Key: KSFYDUYYZMNBNE-UHFFFAOYSA-N
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Description

Benzo(1,2-c:3,4-c’)bis(1,2,5)oxadiazole, 3-oxide is a heterocyclic compound that features two oxadiazole rings fused to a benzene ring. This compound is known for its electron-withdrawing properties, making it a valuable building block in the synthesis of various organic materials, including those used in optoelectronic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo(1,2-c:3,4-c’)bis(1,2,5)oxadiazole, 3-oxide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of diaminobenzene with nitrous acid, followed by oxidation to form the oxadiazole rings. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and automated systems to handle the reagents and reaction conditions efficiently.

Chemical Reactions Analysis

Types of Reactions

Benzo(1,2-c:3,4-c’)bis(1,2,5)oxadiazole, 3-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxadiazole rings.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace hydrogen atoms on the benzene ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce halogen atoms or other functional groups onto the benzene ring.

Mechanism of Action

The mechanism by which Benzo(1,2-c:3,4-c’)bis(1,2,5)oxadiazole, 3-oxide exerts its effects is primarily through its electron-withdrawing properties. This characteristic allows it to stabilize negative charges and facilitate various chemical reactions. In biological systems, it may interact with molecular targets involved in hypoxia pathways, potentially inhibiting the activity of hypoxia-inducible factors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo(1,2-c:3,4-c’)bis(1,2,5)oxadiazole, 3-oxide is unique due to its specific arrangement of oxadiazole rings and its strong electron-withdrawing properties. This makes it particularly valuable in the synthesis of materials that require high electron affinity and stability under various conditions.

Properties

IUPAC Name

3-oxido-[1,2,5]oxadiazolo[3,4-g][2,1,3]benzoxadiazol-3-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2N4O3/c11-10-4-2-1-3-5(8-12-7-3)6(4)9-13-10/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSFYDUYYZMNBNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=[N+](ON=C2C3=NON=C31)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5714-13-6
Record name Furazanobenzofuroxan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005714136
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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